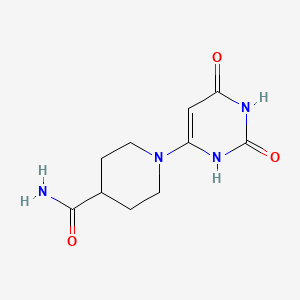
1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxamide
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as benzoic acids . It’s also known as "(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ACETIC ACID" .
Molecular Structure Analysis
The molecular formula of this compound is C12H15N3OS . The InChI code is 1S/C12H15N3OS/c1-14(2)7-8-15-11(16)9-5-3-4-6-10(9)13-12(15)17/h3-6H,7-8H2,1-2H3,(H,13,17) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 249.34 . It has a predicted boiling point of 377.0±44.0 °C and a predicted density of 1.29±0.1 g/cm3 . The pKa is predicted to be 11.23±0.20 .Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Indole derivatives, which share a similar structure with the compound , have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxamide” may also have potential in these areas.
Chemistry of Pyrimido[4,5-d]pyrimidines
The compound falls under the category of pyrimido[4,5-d]pyrimidines, a type of bicyclic [6 + 6] system . These compounds have been studied for their synthesis methods, reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications . This suggests potential applications in synthetic organic chemistry and medicinal chemistry.
Development of Thalidomide Based PROTACs
The compound has been identified as a functionalized cereblon ligand for the development of Thalidomide based PROTACs . This suggests its potential use in the field of targeted protein degradation, a promising area in drug discovery.
Antiproliferative Ability
While not directly related to the compound , similar compounds have been evaluated for their antiproliferative ability against various cancer cell lines . This suggests potential applications in cancer research and treatment.
Propriétés
IUPAC Name |
1-(2,4-dioxo-1H-pyrimidin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c11-9(16)6-1-3-14(4-2-6)7-5-8(15)13-10(17)12-7/h5-6H,1-4H2,(H2,11,16)(H2,12,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMHUHLFYARYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480892.png)
![6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480893.png)
![1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480894.png)
![1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480895.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480897.png)
![1-methyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480898.png)
![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480899.png)
![6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480904.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480906.png)
![6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480911.png)
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480912.png)
![6-(furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480913.png)
![1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480914.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480915.png)